Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate chemical structure and physical properties
Ethyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate chemical structure and physical properties
An In-depth Technical Guide to Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate, a versatile building block in modern organic synthesis. Due to the limited availability of specific data for the 7-carboxylate isomer, this document will focus on the well-characterized and commercially available 6-carboxylate isomer. The principles of synthesis, reactivity, and application discussed herein offer valuable insights for professionals in pharmaceutical development and fine chemical manufacturing.
Chemical Identity and Structure
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a spirocyclic compound featuring a cyclopentane ring fused with a 1,3-dioxolane ring. The ethyl carboxylate substituent is located at the 6-position of the bicyclic system. This structure is systematically named based on the spiro union of a cyclopentane and a dioxolane ring system.
The core structure is derived from the protection of a ketone on a cyclopentane ring, which imparts specific reactivity and stability characteristics to the molecule. This ketal protection is a common strategy in multi-step synthesis to mask a reactive carbonyl group while other parts of the molecule are being modified.
Molecular Structure:
Caption: Chemical structure of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate |
| CAS Number | 23153-73-3[1] |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| InChI Key | ATCDTZUOROSQQZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2CCC(C2)OCCO1 |
Physicochemical Properties
The physical properties of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate are characteristic of a moderately polar organic ester. The presence of the dioxolane ring and the ethyl ester group influences its solubility and boiling point.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Liquid | - |
| Purity | 95% | |
| InChI | 1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3 | |
| MDL Number | MFCD00266907 |
Synthesis and Experimental Protocols
The synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate typically involves the protection of a keto-ester precursor. A common synthetic route starts from a commercially available cyclopentanone derivative.
Synthetic Pathway Overview:
Caption: General synthetic scheme for Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.
Detailed Experimental Protocol: Ketalization of Ethyl 2-oxocyclopentanecarboxylate
This protocol describes a standard procedure for the synthesis of the title compound via acid-catalyzed ketalization.
Materials:
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Ethyl 2-oxocyclopentanecarboxylate
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Ethylene glycol (1.2 equivalents)
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p-Toluenesulfonic acid monohydrate (0.05 equivalents)
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add Ethyl 2-oxocyclopentanecarboxylate, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
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Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.
Justification of Experimental Choices:
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Toluene: Serves as a suitable solvent that forms an azeotrope with water, facilitating its removal and driving the equilibrium towards product formation.
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p-Toluenesulfonic acid: A common and effective acid catalyst for ketalization reactions.
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Dean-Stark trap: Essential for the efficient removal of water, which is a critical factor for achieving a high yield in this reversible reaction.
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Aqueous work-up: Necessary to neutralize the acid catalyst and remove water-soluble impurities.
Applications in Research and Development
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules.
Key Application Areas:
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Pharmaceutical Synthesis: The spirocyclic core is a feature in various biologically active molecules. This compound serves as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). The protected ketone allows for selective modifications at other positions of the molecule.
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Fine Chemical Industry: Used in the synthesis of specialty chemicals where the controlled introduction of a cyclopentane moiety is required.
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Agrochemical Research: The dioxaspiro[4.4]nonane scaffold can be found in some classes of pesticides and herbicides.
Logical Flow of Application:
Caption: Workflow illustrating the use of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in multi-step synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a key synthetic intermediate with significant potential in various fields of chemical research and development. Its utility stems from the stable ketal protection of a cyclopentanone ring, which allows for a wide range of selective chemical transformations. The synthetic protocols for its preparation are well-established, making it a readily accessible building block for the synthesis of complex molecular architectures. This guide provides a foundational understanding for researchers and professionals looking to leverage the unique chemical properties of this compound in their work.
